![molecular formula C18H18ClN3O2S2 B2382880 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 1326828-85-6](/img/structure/B2382880.png)
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic compound with notable significance in both academic and industrial research. The unique structure of this compound allows for diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Its distinctive arrangement of butyl, thienopyrimidine, sulfanyl, and chlorophenyl groups is crucial to its activity and versatility.
Mechanism of Action
Target of Action
The primary target of this compound is the cysteine protease falcipain-2 (FP-2) . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . This makes it an attractive target enzyme for developing anti-malarial drugs .
Mode of Action
The compound interacts with FP-2 and inhibits its activity
Biochemical Pathways
The inhibition of FP-2 affects the life cycle of the Plasmodium falciparum parasite . FP-2 is essential for the parasite’s survival in the host’s red blood cells, as it breaks down hemoglobin to provide amino acids for the parasite . By inhibiting FP-2, the compound disrupts this process, potentially leading to the death of the parasite .
Pharmacokinetics
The compound’s molecular weight, polar surface area, and other physicochemical properties suggest that it may have good oral bioavailability
Result of Action
The compound’s action results in high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM . This could potentially lead to the death of the Plasmodium falciparum parasite, providing a basis for its potential use in anti-malarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically begins with the preparation of its thienopyrimidine core. A common synthetic route involves the cyclization of a suitable thioamide with a corresponding butanone derivative under controlled conditions. This process often employs catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
On an industrial scale, this compound may be produced through a series of well-optimized chemical reactions involving high-purity starting materials and stringent quality control measures. Typical methodologies would incorporate large-scale reactors and continuous flow processes to ensure consistency and efficiency. Solvent extraction, crystallization, and chromatographic techniques are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : The sulfanyl group is susceptible to oxidation, leading to sulfone or sulfoxide derivatives.
Reduction: : The carbonyl group within the thienopyrimidine ring can undergo reduction to yield corresponding alcohol derivatives.
Substitution: : The chlorophenyl acetamide moiety is capable of undergoing nucleophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilization of nucleophiles like amines or thiols, often requiring the presence of a base and elevated temperatures.
Major Products
Oxidative reactions typically yield sulfoxides or sulfones, while reductive processes result in alcohols or hydrocarbon derivatives. Substitution reactions can produce a wide array of functionalized acetamide derivatives, depending on the nucleophiles used.
Scientific Research Applications
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has a range of scientific applications:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or activator.
Medicine: : Studied for its therapeutic potential, possibly serving as a lead compound in drug development.
Industry: : Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is unique due to its specific substituent configuration. When compared to similar thienopyrimidine derivatives, it exhibits distinct chemical reactivity and biological activity, setting it apart as a compound of interest in research.
Similar Compounds
2-{[3-(butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
N-(4-bromophenyl)-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
This compound's intricacies make it a valuable subject for further exploration and application in various fields. The detailed understanding of its preparation, reactions, applications, and mechanisms contributes to its growing significance in scientific research.
Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-3-11(2)22-17(24)16-14(8-9-25-16)21-18(22)26-10-15(23)20-13-6-4-12(19)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQTVOKZNLMMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
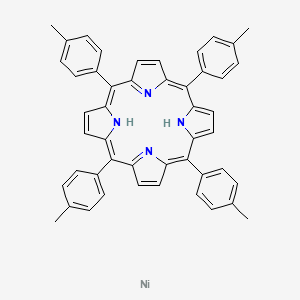
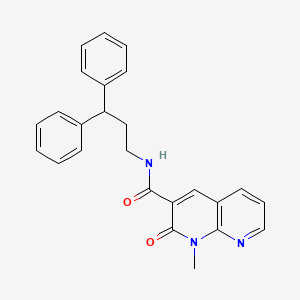
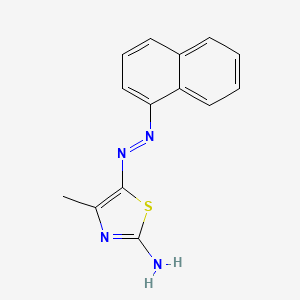
![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)
![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
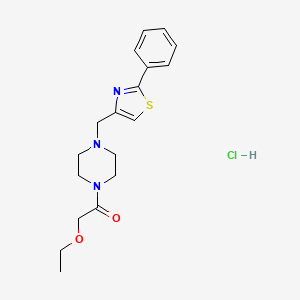
![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
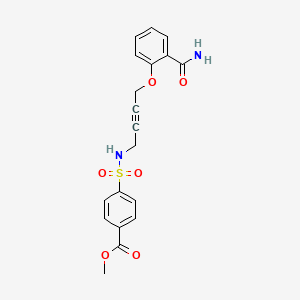
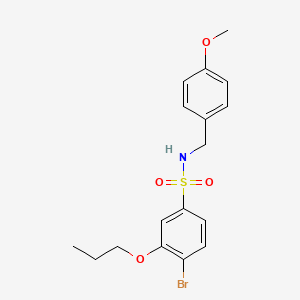
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)
![N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2382817.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)
